

Application Notes and Protocols for FHT-1204 in Retinal Detachment Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

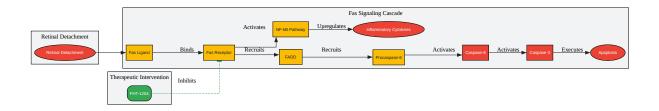
FHT-1204, also known as ONL-1204 and xelafaslatide, is a first-in-class small molecule peptide inhibitor of the Fas receptor.[1][2][3][4] It is under development for the treatment of various retinal diseases, including rhegmatogenous retinal detachment (RRD), particularly in cases of macula-off retinal detachment.[2][5] The therapeutic rationale for using **FHT-1204** in retinal detachment is to protect photoreceptor cells from apoptosis (programmed cell death) and to mitigate the inflammatory response that occurs following the detachment of the retina from the underlying retinal pigment epithelium (RPE).[3][4] Death of photoreceptors is a primary cause of vision loss in RRD, even after successful surgical reattachment.[3]

Mechanism of Action

FHT-1204 is designed to inhibit the Fas receptor, a member of the tumor necrosis factor (TNF) receptor family that is a critical regulator of cell death and inflammation.[6] In retinal detachment, the Fas receptor is upregulated and activated, initiating downstream signaling cascades that lead to photoreceptor apoptosis and the production of pro-inflammatory cytokines.[4][7] FHT-1204 blocks the activation of the Fas pathway, thereby preventing both direct cell death signaling and the associated inflammatory immune response.[1][3] Preclinical and clinical studies have shown that treatment with FHT-1204 can reduce the levels of Fasregulated cytokines in the eye.[4]



Fas Signaling Pathway in Retinal Detachment and Inhibition by FHT-1204



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Fas signaling pathway in retinal detachment and its inhibition by FHT-1204.

Quantitative Data from Clinical Studies

The following tables summarize the available quantitative data from the Phase I and Phase II clinical trials of FHT-1204 in patients with macula-off rhegmatogenous retinal detachment.

Table 1: Phase I Clinical Trial (NCT03780972) - Dose Escalation and Safety[4]



Parameter	Value
Number of Patients	14
Indication	Macula-off Rhegmatogenous Retinal Detachment
Duration of Macula-off Status	7 to 28 days (average 16.9 days)
Drug Administration	Single intravitreal injection
Dose Cohorts	25 μg, 50 μg, 100 μg, 200 μg
Primary Outcome	Safety and Tolerability
Key Findings	No dose-limiting toxicities observed. Most adverse events were procedure- or surgery-related and mild to moderate.

Table 2: Phase II Clinical Trial - Efficacy and Safety[6]

Parameter	Value
Indication	Macula-off Rhegmatogenous Retinal Detachment
Drug Administration	Single intravitreal injection
Dose Cohorts	50 μg, 200 μg (randomized against sham)
Primary Endpoint	Contrast Sensitivity
Key Findings	Primary endpoint of contrast sensitivity was similar across groups. However, a visual benefit was observed in patients with >8 days of macula-off status, particularly in pseudophakic patients.

Experimental Protocols



The following are detailed protocols based on the methodologies described in the clinical trials of **FHT-1204** for retinal detachment.

Clinical Study Protocol: Intravitreal Administration of FHT-1204 in Patients with Macula-off RRD

This protocol outlines the key steps for a clinical study evaluating **FHT-1204** as an adjunct to standard-of-care surgery for macula-off RRD.

- 1. Patient Selection and Screening:
- Inclusion Criteria:
 - Adult patients with a diagnosis of macula-off rhegmatogenous retinal detachment.
 - Duration of macula-off status between a specified range (e.g., 7 to 28 days).[4]
 - Visual acuity within a defined range (e.g., 20/100 to Hand Motion).
 - Willing and able to provide informed consent.
- Exclusion Criteria:
 - Complex retinal detachments (e.g., giant retinal tears, proliferative vitreoretinopathy Grade
 C or higher).
 - History of confounding ocular conditions.
 - Previous intraocular surgery in the study eye.
- 2. Baseline Visit and Randomization:
- Perform a comprehensive ophthalmic examination, including best-corrected visual acuity (BCVA), intraocular pressure (IOP), slit-lamp biomicroscopy, and dilated fundus examination.
- Conduct retinal imaging, such as optical coherence tomography (OCT) and fundus photography.



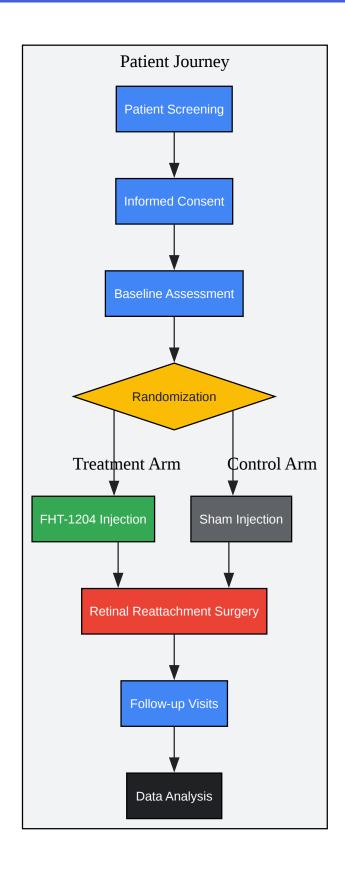
- Collect a baseline vitreous sample (optional, for cytokine analysis).
- Randomize patients to receive a single intravitreal injection of FHT-1204 at a specific dose or a sham injection.
- 3. Investigational Product Administration:
- Prepare the intravitreal injection of FHT-1204 ophthalmic solution under sterile conditions.
- Administer the injection into the mid-vitreous cavity using a standard intravitreal injection technique.
- Perform a post-injection assessment to monitor for any immediate complications.
- 4. Surgical Intervention:
- Schedule standard-of-care retinal reattachment surgery (e.g., pars plana vitrectomy with or without scleral buckle) to be performed within a specified timeframe after the **FHT-1204** injection (e.g., 24 hours to 7 days).[8]
- 5. Follow-up Visits:
- Conduct follow-up examinations at predefined intervals (e.g., Day 1, Week 1, Month 1, Month 3, Month 6).[4]
- At each follow-up visit, repeat the comprehensive ophthalmic examinations and retinal imaging performed at baseline.
- Monitor for any adverse events.
- 6. Outcome Measures:
- Primary Outcome: Assess the safety and tolerability of the different doses of FHT-1204.
- Secondary Outcomes:
 - Change in best-corrected visual acuity from baseline.



- Anatomical success rate of retinal reattachment surgery.
- Analysis of inflammatory cytokines in vitreous samples (if collected).

Experimental Workflow: Clinical Trial of FHT-1204 in RRD





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Workflow for a clinical trial of FHT-1204 in retinal detachment.



Protocol for Vitreous Sample Collection and Cytokine Analysis

This protocol describes the general steps for collecting vitreous humor and analyzing its cytokine profile, as performed in the **FHT-1204** clinical trials.

- 1. Vitreous Sample Collection:
- Timing: Collect undiluted vitreous fluid at two time points:
 - At the baseline visit, prior to the intravitreal injection of FHT-1204.
 - At the time of vitrectomy surgery.
- Procedure:
 - During the vitrectomy, carefully aspirate approximately 0.5-1.0 mL of undiluted vitreous humor from the mid-vitreous cavity using a sterile syringe.
 - Immediately place the collected sample on ice.
- Sample Processing and Storage:
 - Centrifuge the vitreous sample at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove any cells and debris.
 - Aliquot the supernatant into sterile cryovials.
 - Store the aliquots at -80°C until analysis.
- 2. Cytokine Analysis:
- Method: Utilize a multiplex bead immunoassay (e.g., Luminex-based assay) to simultaneously measure the concentrations of multiple cytokines in the vitreous samples.
- Target Cytokines: The panel of cytokines should include those known to be involved in the inflammatory response in retinal detachment, such as:



- Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)[9]
- Macrophage Inflammatory Protein-1β (MIP-1β/CCL4)[9]
- Interferon-gamma-inducible Protein 10 (IP-10/CXCL10)[9]
- Interleukin-6 (IL-6)[9]
- Interleukin-8 (IL-8)[9]
- Procedure:
 - Thaw the vitreous samples on ice.
 - Follow the manufacturer's instructions for the chosen multiplex bead immunoassay kit.
 - Briefly, this will involve incubating the vitreous samples with antibody-coupled beads, followed by the addition of detection antibodies and a fluorescent reporter.
 - Acquire the data on a compatible flow cytometry-based instrument.
- Data Analysis:
 - Calculate the concentration of each cytokine in the samples based on a standard curve.
 - Compare the cytokine levels in the pre-treatment and post-treatment (at the time of surgery) samples for each patient.
 - Compare the cytokine profiles between the FHT-1204 treated group and the control group.

Conclusion

FHT-1204 represents a promising therapeutic approach for mitigating photoreceptor cell death and inflammation associated with retinal detachment. The provided application notes and protocols offer a framework for researchers and clinicians interested in further investigating the potential of this novel Fas inhibitor. The data from ongoing and future studies will be crucial in determining the clinical utility of **FHT-1204** in improving visual outcomes for patients with this sight-threatening condition.



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